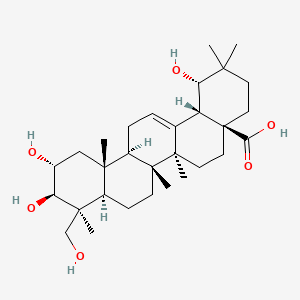
Nolpitantium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nolpitantium is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The piperidine ring is then functionalized with various substituents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Nolpitantium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: This reaction involves the replacement of one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Nolpitantium has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neurokinin-1 receptor and its interactions with substance P.
Biology: Investigated for its role in modulating inflammatory responses and neuronal signaling.
Medicine: Explored for its potential therapeutic effects in conditions such as colitis, bronchoconstriction, and pain management.
Industry: Utilized in the development of new drugs targeting the neurokinin-1 receptor
Mechanism of Action
Nolpitantium exerts its effects by selectively binding to and inhibiting the neurokinin-1 receptor. This receptor is widely distributed in the central and peripheral nervous systems and is activated by the neuropeptide substance P. By blocking the binding of substance P, this compound prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses .
Comparison with Similar Compounds
Nolpitantium is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:
Aprepitant: Another neurokinin-1 receptor antagonist used primarily as an antiemetic.
Netupitant: A neurokinin-1 receptor antagonist used in combination with other drugs to prevent chemotherapy-induced nausea and vomiting
Compared to these compounds, this compound has shown superior selectivity and potency in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
155418-05-6 |
|---|---|
Molecular Formula |
C37H45Cl2N2O2+ |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C37H45Cl2N2O2/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3/q+1/t36?,37-,41?/m1/s1 |
InChI Key |
RPDFDSQFBCJTDY-GAQXSTBRSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Key on ui other cas no. |
155418-05-6 |
Synonyms |
1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azabicyclo(2.2.2)octane chloride SR 140,333 SR 140333 SR 140603 SR-140,333 SR-140333 SR-140603 SR140,333 SR140333 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)



![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)


![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)



